molecular formula C20H38O2Si2 B1280839 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene CAS No. 1055310-31-0

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene

Cat. No.: B1280839
CAS No.: 1055310-31-0
M. Wt: 366.7 g/mol
InChI Key: DRMYJIVOGSHQRP-UHFFFAOYSA-N
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Description

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene is a chemical compound with the molecular formula C20H38O2Si2 and a molecular weight of 366.69 g/mol. This compound is often used as a starting material in organic synthesis due to its unique structure and reactivity . It is commonly referred to as TBS-protected benzene, where TBS stands for tert-butyldimethylsilyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene typically involves the protection of hydroxyl groups on a benzene ring using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine . The reaction proceeds as follows:

    Starting Material: Benzene-1,3-diol

    Reagents: Tert-butyldimethylsilyl chloride (TBSCl), imidazole or pyridine

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

The reaction yields this compound as the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) to remove the TBS groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene has several scientific research applications, including:

    Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.

    Material Science: Employed in the synthesis of advanced materials with specific properties.

    Pharmaceuticals: Utilized in the development of drug candidates and intermediates.

    Biochemistry: Applied in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for the regeneration of the hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[(trimethylsilyloxy)methyl]benzene: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.

    1,3-Bis[(triisopropylsilyloxy)methyl]benzene: Contains triisopropylsilyl groups, offering different steric and electronic properties.

Uniqueness

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene is unique due to the steric hindrance provided by the tert-butyldimethylsilyl groups, which enhances the stability of the protected hydroxyl groups. This stability is advantageous in multi-step organic synthesis where selective deprotection is required.

Properties

IUPAC Name

tert-butyl-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2Si2/c1-19(2,3)23(7,8)21-15-17-12-11-13-18(14-17)16-22-24(9,10)20(4,5)6/h11-14H,15-16H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMYJIVOGSHQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478693
Record name 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055310-31-0
Record name 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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